6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Description
6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-16-12-20-17(13-23(27)29-22(20)14-21(16)26)15-24-8-10-25(11-9-24)18-4-6-19(28-2)7-5-18/h4-7,12-14,26H,3,8-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKLWMWENJQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-7-hydroxy-4-methylcoumarin and 4-(4-methoxyphenyl)piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.
Coupling Reaction: The key step involves the coupling of 6-ethyl-7-hydroxy-4-methylcoumarin with 4-(4-methoxyphenyl)piperazine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation-related conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which are involved in mood regulation and neuroprotection.
Pathways Involved: It modulates the NF-kB inflammatory pathway and inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-7-hydroxy-4-methylcoumarin: Shares a similar chromen-2-one core structure but differs in the substituents attached to the core.
4-Methylesculetin: Another coumarin derivative with potent antioxidant and anti-inflammatory activities.
Uniqueness
6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is unique due to its specific combination of the chromen-2-one core with the piperazine moiety, which enhances its interaction with serotonin receptors and contributes to its distinct pharmacological profile .
Biological Activity
6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, a synthetic compound belonging to the chromen-2-one class, has garnered attention for its biological activities , particularly its neuroprotective and anti-inflammatory properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structure
The compound features a chromen-2-one backbone with an ethyl group at position 6, a hydroxyl group at position 7, and a piperazine moiety linked via a methylene bridge. This structural configuration is crucial for its interaction with biological targets.
Synthesis
The synthesis typically involves the following steps:
- Starting Materials : 6-Ethyl-7-hydroxy-4-methylcoumarin and 4-(4-methoxyphenyl)piperazine.
- Reaction Conditions : Conducted in solvents like ethanol or methanol with catalysts such as p-toluenesulfonic acid.
- Key Reaction : A nucleophilic substitution reaction forms the final product.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. The compound interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A , which are implicated in mood regulation and neuroprotection .
The neuroprotective mechanism includes:
- Modulation of the NF-kB inflammatory pathway .
- Inhibition of endoplasmic reticulum stress and apoptosis, which are critical in neurodegenerative conditions.
Anti-inflammatory Properties
The compound also exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell models .
Comparative Activity
A comparative analysis with other derivatives of chromen-2-one reveals that modifications in the piperazine moiety can significantly affect biological activity. For instance, derivatives with different substituents on the piperazine ring demonstrated varying affinities for serotonin receptors, indicating structure-activity relationships (SAR) that are crucial for therapeutic applications .
Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Neuroprotection | 5-HT1A/5-HT2A receptor modulation | |
| Anti-inflammatory | NF-kB pathway inhibition | |
| Antioxidant | Scavenging free radicals |
Structure-Activity Relationship (SAR)
| Compound Variant | Ki (nM) | Activity Description |
|---|---|---|
| 6-Ethyl-7-hydroxy derivative | 0.78 | High affinity for 5-HT1A receptor |
| Piperazine derivative with bromophenyl | 0.57 | Comparable to reference agonists |
| Unmodified chromen derivative | >100 | Low biological activity |
Study on Neuroprotective Effects
In a study investigating the neuroprotective effects of chromen derivatives, 6-Ethyl-7-hydroxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one was administered to neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death and a marked decrease in reactive oxygen species (ROS) levels compared to control groups .
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound involved in vitro assays where it was shown to significantly reduce the secretion of TNF-alpha and IL-6 from activated macrophages, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
